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Compound of Interest

Compound Name: 1-Cbz-4-Piperidone

Cat. No.: B026502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 1-Cbz-4-piperidone has served as a foundational building block for

the synthesis of a diverse array of compounds exhibiting a wide spectrum of biological

activities. This guide provides an objective comparison of the performance of these synthesized

derivatives, supported by experimental data, detailed methodologies, and visual

representations of key signaling pathways. The information presented herein is intended to aid

researchers in the fields of medicinal chemistry and drug discovery in their quest for novel

therapeutic agents.

Comparative Analysis of Biological Activities
Derivatives synthesized from 1-Cbz-4-piperidone have demonstrated significant potential

across several therapeutic areas, most notably in anticancer and antimicrobial applications.

The following tables summarize the quantitative data from various studies, offering a clear

comparison of the potency of different structural modifications.

Anticancer Activity
The cytotoxic effects of various 1-Cbz-4-piperidone derivatives have been evaluated against a

range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth

inhibitory concentration (GI50) values provide a quantitative measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of 1-Cbz-4-Piperidone Derivatives
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Compound/De
rivative Class

Cancer Cell
Line

Cell Type
IC50 / GI50
(µM)

Reference

Furfurylidene 4-

piperidone

analogs

Molt-4
Human

Leukemia

Significant

cytotoxicity

(specific values

not detailed in

abstract)

[1]

Furfurylidene 4-

piperidone

analogs

Human

Leukemia Cell

Lines

Leukemia

Equipotent to

Doxorubicin

(specific values

not detailed in

abstract)

[1]

1-(4-

substitutedbenzo

yl)-4-(4-

chlorobenzhydryl

)piperazine

derivatives

HUH7 Liver

High cytotoxicity

(specific values

not detailed in

abstract)

1-(4-

substitutedbenzo

yl)-4-(4-

chlorobenzhydryl

)piperazine

derivatives

MCF7 Breast

High cytotoxicity

(specific values

not detailed in

abstract)

1-(4-

substitutedbenzo

yl)-4-(4-

chlorobenzhydryl

)piperazine

derivatives

HCT-116 Colon

High cytotoxicity

(specific values

not detailed in

abstract)

4-

ethoxycarbonylm

ethyl-1-

(piperidin-4-

MCF-7 Breast (estrogen

receptor-positive)

146 ± 2 [2]
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ylcarbonyl)-

thiosemicarbazid

e

4-

ethoxycarbonylm

ethyl-1-

(piperidin-4-

ylcarbonyl)-

thiosemicarbazid

e

MDA-MB-231

Breast (estrogen

receptor-

negative)

132 ± 2 [2]

Piperidine

complex
A549 Lung 32.43 [3]

Note: This table is a compilation of data from multiple sources and is intended for comparative

purposes. Direct comparison between studies should be made with caution due to potential

variations in experimental conditions.

Antimicrobial Activity
The antimicrobial potential of 1-Cbz-4-piperidone derivatives has been investigated against a

variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the

primary metric used to quantify the effectiveness of these compounds.

Table 2: In Vitro Antimicrobial Activity of 1-Cbz-4-Piperidone Derivatives (MIC in µg/mL)
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Compound/De
rivative Class

Microorganism
Gram (+/-) /
Fungi

MIC (µg/mL) Reference

N-Methyl 4-

piperidone-

derived

monoketone

curcuminoids

Streptococcus

mutans
+ 250-500 [2][4]

N-Methyl 4-

piperidone-

derived

monoketone

curcuminoids

Streptococcus

salivarius
+ 250-500 [2][4]

N-Methyl 4-

piperidone-

derived

monoketone

curcuminoids

Lactobacillus

paracasei
+ 250-500 [2][4]

N-Methyl 4-

piperidone-

derived

monoketone

curcuminoids

Streptococcus

mitis
+ 250-500 [2][4]

N-Methyl 4-

piperidone-

derived

monoketone

curcuminoids

Streptococcus

sanguinis
+ 250-500 [2][4]

N-Methyl 4-

piperidone-

derived

monoketone

curcuminoids

Streptococcus

sobrinus
+ 250-500 [2][4]
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2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Staphylococcus

aureus
+ Good activity [5]

2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Escherichia coli - Good activity [5]

2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Bacillus subtilis + Good activity [5]

2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Microsporum

gypseum
Fungi

Significant

activity
[5]

2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Microsporum

canis
Fungi

Significant

activity
[5]

2,6-diaryl-3-

methyl-4-

piperidones and

their

Trichophyton

mentagrophytes

Fungi Significant

activity

[5]
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thiosemicarbazo

ne derivatives

2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Trichophyton

rubrum
Fungi

Significant

activity
[5]

2,6-diaryl-3-

methyl-4-

piperidones and

their

thiosemicarbazo

ne derivatives

Candida albicans Fungi
Significant

activity
[5]

Fluoroquinolone

derivatives with

4-

(carbopiperazin-

1-yl)piperazinyl

moieties

Ciprofloxacin-

resistant P.

aeruginosa

- 16-64 [6]

Fluoroquinolone

derivatives with

4-

(carbopiperazin-

1-yl)piperazinyl

moieties

Methicillin-

resistant S.

aureus (MRSA)

+ <0.016 [6]

Note: This table is a compilation of data from multiple sources and is intended for comparative

purposes. Direct comparison between studies should be made with caution due to potential

variations in experimental conditions.

Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key

biological assays are provided below.
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MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000

cells per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for an additional 48 to 72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such

as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value is then calculated from the dose-response curves.[7][8][9]

Broth Microdilution Method for Antimicrobial
Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is

prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a

specific turbidity, typically equivalent to a 0.5 McFarland standard.

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial

suspension.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria)

for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.[10][11][12]

Signaling Pathways and Mechanisms of Action
Several derivatives of 1-Cbz-4-piperidone exert their biological effects by modulating key

cellular signaling pathways. The following diagrams, generated using the DOT language,

illustrate some of the identified mechanisms.

Apoptosis Signaling Pathway
Many anticancer compounds derived from 1-Cbz-4-piperidone have been shown to induce

apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for

eliminating malignant cells. The intrinsic apoptosis pathway is often implicated, which is

initiated by intracellular stress signals and converges on the mitochondria.

Cellular Stress

Mitochondrion

Cytosol

Piperidone
Derivative

Bax

activates

Bcl-2inhibits Cytochrome c
release

Apaf-1

Apoptosomeforms Caspase-9
activates

Pro-caspase-9

Pro-caspase-3
activates

Caspase-3 Apoptosis

Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induced by piperidone derivatives.

Topoisomerase II Inhibition
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Certain piperidone derivatives function as topoisomerase II inhibitors. Topoisomerase II is an

essential enzyme that alters the topology of DNA, and its inhibition leads to DNA damage and

ultimately cell death. This is a common mechanism of action for many established anticancer

drugs.[12][13]
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Caption: Mechanism of Topoisomerase II inhibition by piperidone derivatives.

IL-6/Nrf2 Signaling Pathway Modulation
Some piperazine derivatives, which share a similar heterocyclic core with piperidines, have

been shown to modulate inflammatory responses through the IL-6/Nrf2 signaling pathway. This

pathway plays a crucial role in the cellular response to oxidative stress and inflammation.
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Caption: Modulation of the IL-6/Nrf2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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